molecular formula C8H7NO3 B12868837 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one

Cat. No.: B12868837
M. Wt: 165.15 g/mol
InChI Key: HYXZIQSKVSNGRI-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one: is an organic compound that features a furan ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or isoxazole rings .

Scientific Research Applications

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one is unique due to its combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(furan-2-yl)-4-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H7NO3/c1-5-7(9-12-8(5)10)6-3-2-4-11-6/h2-4,9H,1H3

InChI Key

HYXZIQSKVSNGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NOC1=O)C2=CC=CO2

Origin of Product

United States

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